4-Bromo-N-cyclopentylpyridin-2-amine chemical properties
4-Bromo-N-cyclopentylpyridin-2-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Bromo-N-cyclopentylpyridin-2-amine
Executive Summary
4-Bromo-N-cyclopentylpyridin-2-amine is a substituted aminopyridine that serves as a highly valuable and versatile building block in modern medicinal chemistry. Its structure incorporates two key features of strategic importance: the 2-aminopyridine core, a well-established "privileged scaffold" found in numerous biologically active compounds, and a 4-bromo substituent, which acts as a versatile synthetic handle for molecular diversification. This guide provides a comprehensive overview of the compound's physicochemical properties, predictable spectroscopic signatures, and principal synthetic routes. A significant focus is placed on its reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental to its application in drug discovery for generating libraries of novel compounds for structure-activity relationship (SAR) studies. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their research programs.
Strategic Importance in Medicinal Chemistry
The 2-aminopyridine motif is a cornerstone in the design of therapeutic agents due to its ability to form key hydrogen bond interactions with biological targets, such as protein kinases.[1][2] The nitrogen atom in the pyridine ring and the exocyclic amine group can act as both hydrogen bond donors and acceptors, making the scaffold an effective mimic of biological structures.
The true synthetic power of 4-Bromo-N-cyclopentylpyridin-2-amine, however, lies in the C4-bromo group. This functionality transforms the core scaffold into an adaptable platform for late-stage functionalization. Through well-established and robust palladium-catalyzed cross-coupling reactions, the bromine atom can be replaced with a vast array of chemical moieties, including alkyl, aryl, heteroaryl, and alkynyl groups. This capability is critical in drug discovery, where the rapid synthesis and evaluation of analog libraries are essential for optimizing potency, selectivity, and pharmacokinetic properties.[3]
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted using computational models and by analogy to similar structures.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties for 4-Bromo-N-cyclopentylpyridin-2-amine.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃BrN₂ | PubChem |
| Molecular Weight | 241.13 g/mol | PubChem |
| XLogP3 | 2.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Topological Polar Surface Area | 38.9 Ų | PubChem |
Note: These values are computationally derived and should be confirmed experimentally.
Predicted Spectroscopic Signatures
A skilled chemist can anticipate the primary spectroscopic features of this molecule, which are crucial for reaction monitoring and structural confirmation.
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¹H NMR: The spectrum would be characterized by distinct signals for the three aromatic protons on the pyridine ring, showing characteristic coupling patterns. The cyclopentyl group would exhibit multiplets in the aliphatic region, and the N-H proton would likely appear as a broad singlet.
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¹³C NMR: The spectrum would show ten distinct carbon signals. The C-Br carbon (C4) would be significantly shifted, and the chemical shifts of the other pyridine carbons would be influenced by the opposing electronic effects of the electron-donating amino group and the electron-withdrawing bromo group.
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Mass Spectrometry (MS): The mass spectrum would display a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with approximately equal intensity, which is the signature of a molecule containing one bromine atom.
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Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), C=N and C=C stretching of the pyridine ring (in the 1500-1600 cm⁻¹ region), and a C-Br stretching frequency in the fingerprint region.
Synthesis and Manufacturing Considerations
The most direct and industrially scalable synthesis of 4-Bromo-N-cyclopentylpyridin-2-amine involves the regioselective nucleophilic aromatic substitution (SNAr) of a dihalogenated pyridine precursor.
Proposed Synthetic Pathway
The preferred starting material is 2,4-dibromopyridine. The C2 position of the pyridine ring is inherently more electron-deficient than the C4 position and is thus more activated towards nucleophilic attack. This intrinsic reactivity allows for a regioselective displacement of the C2-bromo substituent by cyclopentylamine, leaving the C4-bromo group intact for subsequent functionalization.
Representative Experimental Protocol: Synthesis
Objective: To synthesize 4-Bromo-N-cyclopentylpyridin-2-amine from 2,4-dibromopyridine.
Materials:
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2,4-Dibromopyridine (1.0 equiv)
-
Cyclopentylamine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (solvent)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dibromopyridine (1.0 equiv), potassium carbonate (2.0 equiv), and 1,4-dioxane.
-
Add cyclopentylamine (1.2 equiv) to the stirred suspension.
-
Heat the reaction mixture to 110 °C and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude material by silica gel column chromatography to afford the final product.
Causality and Trustworthiness: This protocol is self-validating. The use of an inert atmosphere prevents side reactions. K₂CO₃ acts as a base to neutralize the HBr formed during the reaction, driving it to completion. The regioselectivity is dictated by the electronics of the pyridine ring, providing a predictable outcome. Progress is monitored empirically via TLC/LC-MS, ensuring the reaction is stopped only upon completion for optimal yield.
Chemical Reactivity and Derivatization Potential
The synthetic utility of 4-Bromo-N-cyclopentylpyridin-2-amine is dominated by the reactivity of the C4-bromo substituent, which serves as an exceptionally versatile handle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: A Protocol for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most important reaction for this scaffold, enabling the introduction of aryl and heteroaryl groups.[4][5][6][7]
Objective: To couple an arylboronic acid with 4-Bromo-N-cyclopentylpyridin-2-amine.
Materials:
-
4-Bromo-N-cyclopentylpyridin-2-amine (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (10:1 mixture)
Procedure:
-
In a dried Schlenk tube under an inert atmosphere, combine 4-Bromo-N-cyclopentylpyridin-2-amine (1.0 equiv), the arylboronic acid (1.1 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₃PO₄ (2.0 equiv).[3]
-
Add the 1,4-dioxane/water solvent mixture.[3]
-
Heat the reaction mixture to 90-100 °C for 12-24 hours, monitoring by TLC or LC-MS.[3]
-
After cooling, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Expertise & Causality: The choice of Pd(PPh₃)₄ is a robust, commercially available catalyst suitable for a wide range of substrates.[6] The base (K₃PO₄) is crucial for the transmetalation step of the catalytic cycle.[5] A mixed aqueous-organic solvent system like dioxane/water is often used to ensure solubility of both the organic substrate and the inorganic base, facilitating an efficient reaction.[3]
Safety, Handling, and Storage
As with all halogenated aromatic amines, appropriate safety precautions are mandatory.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[9][10] Avoid inhalation of dust and contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8][10] Keep away from strong oxidizing agents. Storing under an inert atmosphere is recommended for long-term stability.[8]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[10]
References
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]
-
Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. PMC - NIH. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. Semantic Scholar. [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. NIH. [Link]
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
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